4-(Méthylamino)pyridine-2-carboxamide

Vue d'ensemble

Description

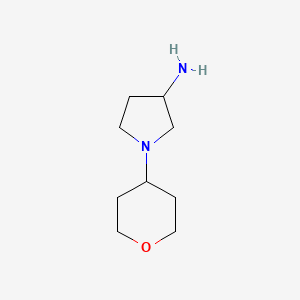

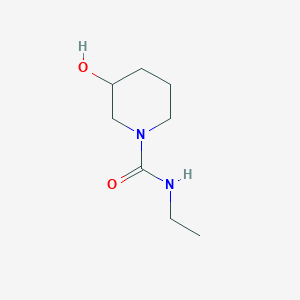

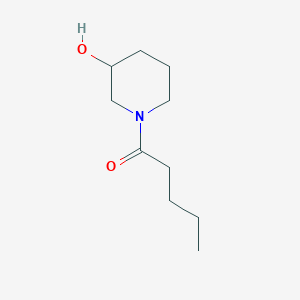

“4-(Methylamino)pyridine-2-carboxamide” is also known as “N-methyl-4-(methylamino)pyridine-2-carboxamide”. It has a CAS Number of 1065074-98-7 . The compound is a powder with a molecular weight of 165.19 . Its IUPAC name is N-methyl-4-(methylamino)-2-pyridinecarboxamide .

Synthesis Analysis

The synthesis of “4-(Methylamino)pyridine-2-carboxamide” and its derivatives has been explored in various studies . For instance, it has been used to functionalize hypercrosslinked emulsion-templated porous polymers (polyHIPE) to form a highly efficient heterogeneous nucleophilic catalyst for the acylation of a tertiary alcohol .Molecular Structure Analysis

The InChI code for “4-(Methylamino)pyridine-2-carboxamide” is 1S/C8H11N3O/c1-9-6-3-4-11-7(5-6)8(12)10-2/h3-5H,1-2H3,(H,9,11)(H,10,12) . This code provides a standard way to encode the compound’s molecular structure .Chemical Reactions Analysis

“4-(Methylamino)pyridine-2-carboxamide” has been involved in various chemical reactions. For example, it has been used as a reactant to synthesize 4-(N-allyl-N-methylamino)pyridine, which is employed as an intermediate to prepare DMAP/SBA-15 supported catalyst for the synthesis of propylene carbonate .Physical and Chemical Properties Analysis

“4-(Methylamino)pyridine-2-carboxamide” is a powder that is stored at room temperature .Applications De Recherche Scientifique

Agents antipaludéens

Les dérivés de 4-(Méthylamino)pyridine-2-carboxamide ont été étudiés pour leur potentiel en tant qu'agents antipaludéens. Ceci est particulièrement important car le paludisme, causé par les parasites Plasmodium, est l'une des maladies infectieuses les plus dangereuses au monde. Le développement de la résistance à la plupart des médicaments antipaludéens établis a nécessité la recherche de nouveaux agents antipaludéens .

Inhibiteurs de l'uréase

La recherche a également exploré l'utilisation de dérivés de pyridine carboxamide comme inhibiteurs de l'uréase. Les bactéries uréolytiques, impliquées dans diverses affections mortelles telles que le cancer gastrique et duodénal, ont développé une résistance aux traitements existants, ce qui a nécessité de nouvelles thérapies présentant une activité anti-uréase .

Catalyseurs nucléophiles hétérogènes

Le this compound peut être utilisé pour fonctionnaliser les polymères poreux à matrice d'émulsion hyperréticulés (polyHIPE) afin de former un catalyseur nucléophile hétérogène très efficace pour l'acylation d'un alcool tertiaire .

Activité antifibrotique

Des dérivés de this compound ont été synthétisés et étudiés pour leur activité antifibrotique. Ces composés ont montré un potentiel pour réduire la déposition de collagène dans un modèle de fibrose hépatique .

Mécanisme D'action

Target of Action

The primary target of 4-(Methylamino)pyridine-2-carboxamide is the bacterium Mycobacterium tuberculosis . This compound has been identified as a promising hit against this bacterium, showing specific activity against Mycobacterium tuberculosis and Mycobacterium bovis Bacillus Calmette-Guérin .

Mode of Action

4-(Methylamino)pyridine-2-carboxamide inhibits the growth of Mycobacterium tuberculosis in a bacteriostatic manner in liquid cultures . In macrophages, it inhibits the growth of Mycobacterium tuberculosis in a bactericidal manner . The anti-mycobacterial activity of this compound requires AmiC-dependent hydrolysis .

Biochemical Pathways

It has been demonstrated that this compound inhibits the growth of mycobacterium tuberculosis in macrophages by inducing autophagy .

Pharmacokinetics

It is known that the compound is a prodrug, meaning it is metabolized in the body to produce its active form .

Result of Action

The result of the action of 4-(Methylamino)pyridine-2-carboxamide is the inhibition of the growth of Mycobacterium tuberculosis. In macrophages, it acts in a bactericidal manner, effectively killing the bacteria .

Action Environment

It is known that the compound’s anti-mycobacterial activity requires amic-dependent hydrolysis , suggesting that factors affecting this process could influence the compound’s action.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gear, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Orientations Futures

While specific future directions for “4-(Methylamino)pyridine-2-carboxamide” are not explicitly mentioned in the search results, there is ongoing research into the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives . This suggests that there is potential for further exploration and development of this compound and its derivatives.

Analyse Biochimique

Biochemical Properties

4-(Methylamino)pyridine-2-carboxamide plays a significant role in biochemical reactions, particularly as a nucleophilic catalyst. It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. For instance, it has been used to functionalize hypercrosslinked emulsion-templated porous polymers, forming a highly efficient heterogeneous nucleophilic catalyst for the acylation of tertiary alcohols . Additionally, it can act as a reactant to synthesize other compounds, such as 4-(N-allyl-N-methylamino)pyridine, which is employed as an intermediate to prepare DMAP/SBA-15 supported catalysts .

Cellular Effects

The effects of 4-(Methylamino)pyridine-2-carboxamide on various types of cells and cellular processes are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of inducible nitric oxide synthase isolated from mouse RAW 264.7 cells in vitro . This inhibition can lead to changes in cellular signaling and metabolic pathways, affecting overall cell function.

Molecular Mechanism

At the molecular level, 4-(Methylamino)pyridine-2-carboxamide exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It acts as a nucleophilic catalyst, facilitating various chemical reactions by forming transient complexes with substrates. This interaction can lead to the activation or inhibition of specific enzymes, thereby modulating biochemical pathways. For instance, its role in the preparation of ultra-high surface area emulsion-templated porous polymers highlights its ability to act as an efficient nucleophilic catalyst .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Methylamino)pyridine-2-carboxamide can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies can lead to sustained changes in cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of 4-(Methylamino)pyridine-2-carboxamide vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

4-(Methylamino)pyridine-2-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating enzyme activity. For example, its interaction with inducible nitric oxide synthase can influence the production of nitric oxide, a critical signaling molecule in various physiological processes . Additionally, its role as a nucleophilic catalyst can impact the synthesis and degradation of other metabolites .

Transport and Distribution

The transport and distribution of 4-(Methylamino)pyridine-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s ability to interact with transporters and binding proteins can influence its overall bioavailability and efficacy .

Subcellular Localization

4-(Methylamino)pyridine-2-carboxamide exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell. This localization is crucial for its role as a nucleophilic catalyst, as it needs to be in proximity to its substrates and enzymes to exert its effects .

Propriétés

IUPAC Name |

4-(methylamino)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-9-5-2-3-10-6(4-5)7(8)11/h2-4H,1H3,(H2,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAQDCBKRHDYSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Tert-butylcarbamoyl)methyl]piperidine-3-carboxylic acid](/img/structure/B1462653.png)

![(1-Cyclopropylethyl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1462656.png)

![[5-Chloro-2-(cyclopropylmethoxy)phenyl]methanol](/img/structure/B1462660.png)

![1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine](/img/structure/B1462663.png)

![2-Ethyl-1-[3-(hydroxymethyl)piperidin-1-yl]hexan-1-one](/img/structure/B1462666.png)

![[1-(Piperidine-2-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462671.png)